molecular formula C11H10ClNOS2 B3033119 2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one CAS No. 863324-41-8

2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one

Cat. No.: B3033119
CAS No.: 863324-41-8
M. Wt: 271.8
InChI Key: LBNQUTRVJTYHAE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one (CAS: 863324-41-8) is a sulfur-containing heterocyclic compound with the molecular formula C₁₁H₁₀ClNOS₂ and a molar mass of 271.79 g/mol . Structurally, it consists of a 4-chlorophenyl group attached to an ethanone moiety, which is linked to a 1,3-thiazolidine ring bearing a sulfanylidene (2-thioxo) group at position 2.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNOS2/c12-9-3-1-8(2-4-9)7-10(14)13-5-6-16-11(13)15/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNQUTRVJTYHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205494
Record name 2-(4-Chlorophenyl)-1-(2-thioxo-3-thiazolidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863324-41-8
Record name 2-(4-Chlorophenyl)-1-(2-thioxo-3-thiazolidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863324-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-1-(2-thioxo-3-thiazolidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the desired thiazolidinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this thiazolidinone derivative typically involves the condensation of 4-chlorobenzaldehyde with rhodanine derivatives under acidic conditions. The product can be characterized using various spectroscopic techniques such as:

  • Infrared (IR) Spectroscopy : Identification of functional groups.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Determination of molecular structure.
  • X-ray Crystallography : Elucidation of the crystal structure, confirming the compound's configuration and interactions.

Research indicates that compounds containing thiazolidinone moieties exhibit various biological activities, including:

  • Antimicrobial Activity : Several studies have reported that thiazolidinones possess antibacterial and antifungal properties. For example, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Antioxidant Properties : The presence of sulfur in the thiazolidinone structure contributes to antioxidant activity, which is beneficial in combating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Some thiazolidinones have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Medicinal Chemistry Applications

The compound's unique structural features make it a candidate for further medicinal chemistry exploration:

  • Drug Design : The thiazolidinone scaffold can be modified to enhance pharmacological properties and reduce toxicity.
  • Coordination Chemistry : Initial studies suggest that this compound could act as an S-donor ligand in coordination complexes, potentially leading to novel therapeutic agents in metal-based drugs.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential through various experimental models:

  • Antimicrobial Studies : In vitro assays demonstrated that derivatives of thiazolidinones exhibited significant inhibition against Staphylococcus aureus and Escherichia coli strains .
  • Antioxidant Activity Assessment : A study utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay revealed that the compound effectively scavenges free radicals, indicating strong antioxidant potential .
  • In Vivo Anti-inflammatory Studies : Animal models treated with thiazolidinone derivatives showed reduced paw edema and inflammatory markers compared to control groups .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Heterocycle Notable Features
2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one (Target) C₁₁H₁₀ClNOS₂ 271.79 4-Chlorophenyl 1,3-Thiazolidine-2-thione Ethanone linkage; electron-withdrawing Cl substituent
2-(4-Fluorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one C₁₁H₁₀FNOS₂ 255.33 4-Fluorophenyl 1,3-Thiazolidine-2-thione Fluorine substituent; lower molecular weight
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one C₁₀H₉NOS₂ N/A 4-Methylphenyl 1,3-Thiazolidine-2-thione-4-one Methyl group (electron-donating); fused ketone at position 4
1-(2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethan-1-one C₁₆H₁₃ClN₂O₂ 300.744 4-Chlorophenyl, Phenyl 1,3,4-Oxadiazole Oxadiazole core; larger molecular framework

Substituent Effects

  • Electron-Withdrawing vs. In contrast, the 4-fluorophenyl analog () retains similar electronic properties but with a smaller atomic radius and lower molecular weight (255.33 vs. 271.79 g/mol), which may improve solubility . The 4-methylphenyl substituent in ’s compound is electron-donating, which could alter reactivity and crystal packing compared to halogenated analogs .
  • Heterocycle Modifications :

    • The 1,3-thiazolidine-2-thione core in the target compound and its fluoro analog provides sulfur-based nucleophilicity, while the thiazolidin-4-one variant () introduces an additional ketone, likely affecting hydrogen-bonding capabilities .
    • The 1,3,4-oxadiazole derivative () replaces sulfur with oxygen and nitrogen, creating a more polar heterocycle with distinct hydrogen-bonding and metabolic stability profiles .

Biological Activity

2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one (CAS No: 863324-41-8) is a thiazolidinone derivative notable for its diverse biological activities. This compound features a sulfanylidene group that enhances its chemical reactivity and potential pharmacological effects. Research indicates that thiazolidinone derivatives are promising candidates in medicinal chemistry due to their antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

C12H10ClN2OS2\text{C}_{12}\text{H}_{10}\text{ClN}_{2}\text{OS}_{2}

Synthesis Routes

The synthesis typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which then undergoes cyclization with chloroacetic acid. Common solvents used include ethanol and methanol, often requiring heating to facilitate the process .

Antimicrobial Properties

Research has shown that compounds within the thiazolidinone class exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains, demonstrating effective inhibition of growth. For instance, studies have reported minimum inhibitory concentrations (MICs) for Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli6.25
Pseudomonas aeruginosa12.5

These results indicate its potential utility in treating bacterial infections .

Anticancer Activity

The compound's anticancer properties have also been investigated. Studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The structural features of thiazolidinones contribute to their ability to interfere with cancer cell metabolism and growth .

The mechanism of action for this compound involves:

  • Antimicrobial Action : Interference with cell wall synthesis and protein function.
  • Anticancer Action : Induction of apoptosis through modulation of intracellular signaling pathways.

This dual action highlights the compound's versatility as a therapeutic agent .

Case Studies

Several case studies have documented the biological activity of thiazolidinone derivatives:

  • Study on Antibiofilm Activity : A recent study demonstrated that thiazolidinone derivatives could significantly reduce biofilm formation in Pseudomonas aeruginosa, with some compounds showing over 50% reduction at sub-MIC concentrations .
  • Anticancer Efficacy : Another study explored various thiazolidinones against different cancer cell lines, revealing that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one

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